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molecular formula C26H26F3N3O2 B8474391 (4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid methyl ester CAS No. 956136-97-3

(4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid methyl ester

Cat. No. B8474391
M. Wt: 469.5 g/mol
InChI Key: RCYGBTZMDNSHGT-UHFFFAOYSA-N
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Patent
US08912208B2

Procedure details

A THF solution of (4-{4-[5-(6-trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid methyl ester was treated with 10% aqueous LiOH and heated to 50° C. overnight. Upon reaction completion, the mixture was acidified with concentrated HCl. The resulting precipitate was isolated by filtration to afford the title compound: 1H NMR (400 MHz, DMSO-d6) 1.08-1.19 (m, 1 H) 1.14 (dd, J=12.63, 2.27 Hz, 1 H) 1.44-1.56 (m, 1 H) 1.50 (dd, J=12.51, 2.65 Hz, 1 H) 1.75 (br. S., 1 H) 1.84 (d, J=10.61 Hz, 4 H) 2.14 (d, J=6.82 Hz, 2 H) 2.54 (m, 1 H) 7.33 (d, J=8.34 Hz, 2 H) 7.65 (d, J=2.53 Hz, 1 H) 7.68-7.74 (m, 1 H) 7.70 (d, J=8.34 Hz, 1 H) 7.89 (d, J=8.59 Hz, 1 H) 7.95 (d, J=8.59 Hz, 2 H) 8.46 (d, J=2.78 Hz, 1 H) 8.54 (d, J=2.53 Hz, 1 H) 9.20 (s, 1 H); (M+H)+ 456.3. Alternatively, the methyl ester can be dissolved in a mixture of THF and water, and treated with aqueous sodium hydroxide (4 equiv). The mixture can then be stirred at 50 degrees for 12 hours, at which point the THF is removed under reduced pressure to yield an opaque, white slurry, which affords the title compound as the corresponding sodium salt upon filtration. 1H NMR (DMSO-d6, 500 MHz) δ 10.05 (s, 1 H), 8.59 (d, 1 H, J=2.8 Hz), 8.54 (s, 1 H), 7.92 (d, 2 H, J=8.2 Hz), 7.86 (d, 1 H, J=8.8 Hz), 7.75 (dd, 1 H, J=8.7, 2.7 Hz), 7.69 (s, 2 H), 7.27 (d, 2 H, J=8.5 Hz), 2.45 (m, 1 H), 1.84 (m, 4 H), 1.67-1.80 (m, 3 H), 1.41 (m, 2 H), 1.02 (m, 2 H); MS m/z 456 (M−Na+2H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:34])[CH2:4][CH:5]1[CH2:10][CH2:9][CH:8]([C:11]2[CH:16]=[CH:15][C:14]([C:17]3[CH:22]=[CH:21][C:20]([NH:23][C:24]4[CH:25]=[N:26][C:27]([C:30]([F:33])([F:32])[F:31])=[CH:28][CH:29]=4)=[CH:19][N:18]=3)=[CH:13][CH:12]=2)[CH2:7][CH2:6]1.[Li+].[OH-].Cl>C1COCC1>[F:33][C:30]([F:31])([F:32])[C:27]1[N:26]=[CH:25][C:24]([NH:23][C:20]2[CH:21]=[CH:22][C:17]([C:14]3[CH:15]=[CH:16][C:11]([CH:8]4[CH2:7][CH2:6][CH:5]([CH2:4][C:3]([OH:34])=[O:2])[CH2:10][CH2:9]4)=[CH:12][CH:13]=3)=[N:18][CH:19]=2)=[CH:29][CH:28]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1CCC(CC1)C1=CC=C(C=C1)C1=NC=C(C=C1)NC=1C=NC(=CC1)C(F)(F)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon reaction completion
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=N1)NC=1C=CC(=NC1)C1=CC=C(C=C1)C1CCC(CC1)CC(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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